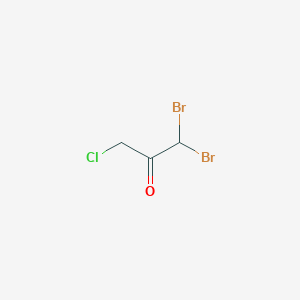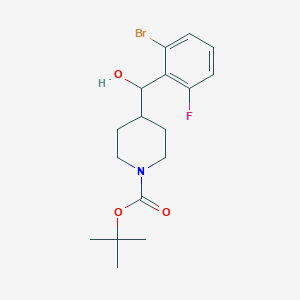amido}(mesitylene)ruthenium(II)](/img/structure/B11927902.png)
Chloro{[(1S,2S)-(+)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(mesitylene)ruthenium(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) is a complex organometallic compound that features a ruthenium center coordinated with a chiral amine ligand, a toluenesulfonyl amide group, and a mesitylene ligand
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) typically involves the following steps:
Ligand Preparation: The chiral amine ligand, (1S,2S)-(+)-2-amino-1,2-diphenylethylamine, is synthesized through a series of organic reactions starting from commercially available precursors.
Complex Formation: The ligand is then reacted with a ruthenium precursor, such as ruthenium trichloride, in the presence of a base to form the desired complex. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Purification: The resulting product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
While the industrial production methods for this specific compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and employing industrial purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) can undergo various types of chemical reactions, including:
Oxidation: The ruthenium center can be oxidized to higher oxidation states, which can alter the reactivity of the complex.
Reduction: The compound can be reduced under specific conditions, leading to changes in its coordination environment.
Substitution: Ligands coordinated to the ruthenium center can be substituted with other ligands, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of higher oxidation state ruthenium complexes, while substitution reactions can yield new complexes with different ligands.
科学的研究の応用
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic reactions, including hydrogenation, oxidation, and C-H activation reactions.
Medicinal Chemistry:
Material Science: The compound’s properties make it suitable for use in the development of new materials with specific electronic and optical properties.
作用機序
The mechanism by which Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) exerts its effects involves the coordination of the ruthenium center with various substrates. This coordination can activate the substrates towards specific chemical transformations. The molecular targets and pathways involved depend on the specific application, such as catalysis or medicinal chemistry.
類似化合物との比較
Similar Compounds
Chloro{(1R,2R)-(-)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II): This compound is a diastereomer of the title compound and has similar properties but different stereochemistry.
Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(benzene)ruthenium(II): This compound has a different ligand (benzene instead of mesitylene) but similar overall structure.
Uniqueness
The uniqueness of Chloro{(1S,2S)-(+)-2-amino-1,2-diphenylethylamido}(mesitylene)ruthenium(II) lies in its specific combination of ligands and chiral centers, which confer distinct reactivity and selectivity in various chemical reactions. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C30H29ClN2O3RuS |
|---|---|
分子量 |
634.2 g/mol |
IUPAC名 |
2-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-azanidylcarbonyl-6-chlorobenzenesulfinate;ruthenium(2+);1,3,5-trimethylbenzene |
InChI |
InChI=1S/C21H19ClN2O3S.C9H12.Ru/c22-17-12-15(21(24)25)11-16(20(17)28(26)27)18(13-7-3-1-4-8-13)19(23)14-9-5-2-6-10-14;1-7-4-8(2)6-9(3)5-7;/h1-12,18-19H,23H2,(H3,24,25,26,27);4-6H,1-3H3;/q;;+2/p-2/t18-,19+;;/m0../s1 |
InChIキー |
DTEOZKHTAJZKEU-DPSPSOFVSA-L |
異性体SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)[C@@H](C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])[C@@H](C3=CC=CC=C3)N.[Ru+2] |
正規SMILES |
CC1=CC(=CC(=C1)C)C.C1=CC=C(C=C1)C(C2=C(C(=CC(=C2)C(=O)[NH-])Cl)S(=O)[O-])C(C3=CC=CC=C3)N.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(S)-2-Hydroxy-2'-[(R)-hydroxy(phenyl)methyl]-[1,1'-binaphthalene]](/img/structure/B11927822.png)




![5,11-Bis(phenylsulfonyl)dibenzo[a,e]cyclooctene](/img/structure/B11927865.png)
![[(Z)-non-2-enyl] 4-[2-(dimethylamino)ethylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate](/img/structure/B11927867.png)
![6-(Piperidin-1-yl)-2,3-dihydrospiro[indene-1,2-pyrrolidine] hydrochloride](/img/structure/B11927875.png)

![(1R,1''R)-3,3''-[[(1S,2S)-Cyclohexane-1,2-diylbis(azanediyl)]bis(methylene)]bis(2'-benzyl-[1,1'-binaphthalen]-2-ol)](/img/structure/B11927898.png)



![propan-2-yl (2S)-2-[[[(2S,3S,4R,5R)-5-(2-amino-6-ethoxypurin-9-yl)-2,4-difluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B11927910.png)
